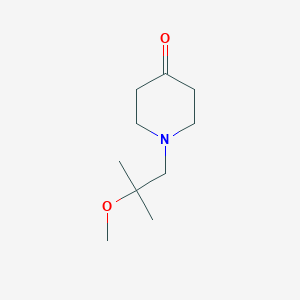

1-(2-Methoxy-2-methylpropyl)piperidin-4-one

Description

1-(2-Methoxy-2-methylpropyl)piperidin-4-one is a piperidin-4-one derivative characterized by a branched 2-methoxy-2-methylpropyl substituent attached to the nitrogen atom of the heterocyclic ring. This structural motif combines a ketone group at the 4-position of the piperidine ring with a methoxy-bearing tertiary alkyl chain. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., 1-(3-methoxypropyl)piperidin-4-one) suggest applications in medicinal chemistry, particularly as intermediates for protease inhibitors or antimicrobial agents .

Properties

IUPAC Name |

1-(2-methoxy-2-methylpropyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,13-3)8-11-6-4-9(12)5-7-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWMIYBPAPUYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCC(=O)CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methoxy-2-methylpropyl)piperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of piperidin-4-one with 2-methoxy-2-methylpropyl bromide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-2-methylpropyl)piperidin-4-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

Scientific Research Applications

1-(2-Methoxy-2-methylpropyl)piperidin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research involving this compound includes the development of new therapeutic agents for neurological disorders and pain management.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-methylpropyl)piperidin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-methoxy-2-methylpropyl)piperidin-4-one and analogous piperidin-4-one derivatives:

Structural and Functional Insights

- Electron-Donating vs. Withdrawing Groups : Methoxy substituents (e.g., in 1-(3-methoxypropyl)piperidin-4-one) enhance electron density, favoring nucleophilic reactions, whereas bromobenzoyl groups () are electron-withdrawing, stabilizing electrophilic intermediates .

- Biological Activity: Piperidin-4-one derivatives with aromatic or heterocyclic substituents (e.g., quinoline in , thiazole in ) exhibit antimicrobial and antiviral properties, as demonstrated in molecular docking studies targeting viral proteases .

Research Findings and Implications

Antiviral Potential: Analogs like 1-(3-chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one () show inhibitory activity against the Dengue NS2B/NS3 protease, suggesting that methoxy-containing derivatives may be optimized for antiviral applications .

Solubility and Bioavailability : Morpholine-containing derivatives () highlight the role of heterocycles in improving aqueous solubility, a critical factor for drug candidates .

Synthetic Versatility : Chloroacetyl derivatives () serve as versatile intermediates for further functionalization, enabling the synthesis of libraries for structure-activity relationship (SAR) studies .

Biological Activity

1-(2-Methoxy-2-methylpropyl)piperidin-4-one (CAS No. 1566427-70-0) is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is a structural analog of various pharmacologically active agents, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a methoxy and methylpropyl group. This unique structure contributes to its biological properties and interactions with various molecular targets.

Antitumor Activity

Research indicates that compounds related to this compound exhibit promising antitumor properties. For instance, studies have shown that piperidine derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with mechanisms involving apoptosis induction and inhibition of angiogenesis pathways .

Table 1: Antitumor Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | TBD | Apoptosis induction |

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB-231 | <10 | HIF inhibition |

| 3,5-Bis(4-hydroxyarylidene)-4-piperidones | Molt4/C8, CEM | <5 | DNA fragmentation |

Anti-inflammatory Properties

In addition to its antitumor effects, derivatives of piperidin-4-one have demonstrated anti-inflammatory activities. These compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models, indicating their potential utility in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although specific data on its efficacy compared to established antimicrobial agents is still limited.

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical pathways such as apoptosis and inflammation. The compound may act by modulating enzyme activity or receptor interactions, leading to altered cellular responses.

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

- Study on Antitumor Effects : A study demonstrated that a series of piperidinone derivatives showed significant antiproliferative effects against various cancer cell lines. The most potent compounds induced apoptosis through the activation of caspases .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of piperidine derivatives, revealing their ability to reduce cytokine levels in macrophage models exposed to lipopolysaccharides (LPS) .

Q & A

Q. What are the standard synthetic routes for 1-(2-Methoxy-2-methylpropyl)piperidin-4-one, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidin-4-one derivatives are often synthesized via:

- Step 1: Reacting piperidin-4-one with a substituted alkyl halide (e.g., 2-methoxy-2-methylpropyl chloride) in the presence of a base like triethylamine to facilitate alkylation at the nitrogen atom.

- Step 2: Optimizing reaction parameters: Solvents (e.g., dichloromethane or acetonitrile), temperature (40–60°C), and catalysts (e.g., copper(I) iodide for Ullmann-type couplings) to enhance yield (70–85%) and purity (>95%) .

- Purification: Column chromatography with silica gel and ethyl acetate/hexane gradients, followed by recrystallization in ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C): Confirms substituent positions and stereochemistry. For example, the methoxy group (δ 3.2–3.4 ppm in ¹H NMR) and piperidinone carbonyl (δ 205–210 ppm in ¹³C NMR) are key markers .

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-O-C stretch at ~1100 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 228.160) .

Q. What biological assays are commonly used to evaluate this compound’s activity?

- Enzyme Inhibition Assays: Fluorescence-based or colorimetric assays (e.g., ACK1 inhibition measured via ADP-Glo™ Kinase Assay) .

- Antimicrobial Screening: Broth microdilution (MIC determination against S. aureus or E. coli) .

- Cytotoxicity: MTT assay in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How does structural modification of the methoxy or methylpropyl groups influence ACK1 inhibitory potency?

- Substituent Effects: The 2-methoxy-2-methylpropyl group enhances lipophilicity, improving membrane permeability. Fluorine or chlorine substitutions at the phenyl ring increase ACK1 binding affinity (e.g., derivatives with 2-chloro-6-fluorophenyl show IC₅₀ = 12 nM vs. 45 nM for unsubstituted analogs) .

- SAR Insights: Bulky substituents at the piperidine nitrogen reduce steric hindrance with ACK1’s ATP-binding pocket, as shown by molecular docking .

Q. How can contradictory data on antimicrobial activity be resolved?

Discrepancies may arise from:

- Strain Variability: Test against standardized ATCC strains to minimize genetic drift effects.

- Solubility Issues: Use DMSO concentrations ≤1% to avoid solvent toxicity artifacts .

- Assay Reproducibility: Validate results across multiple labs using CLSI guidelines .

Q. What computational methods are used to predict binding modes with biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with ACK1’s Lys514 or hydrophobic contacts with Ile432) .

- Pharmacophore Modeling: Identify critical features (e.g., carbonyl oxygen as a hydrogen bond acceptor) using Discovery Studio .

- MD Simulations: Assess binding stability (RMSD <2 Å over 100 ns simulations in GROMACS) .

Q. How are reaction yields improved in large-scale synthesis?

- Catalyst Optimization: Palladium/copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions, yielding >90% purity) .

- Flow Chemistry: Continuous-flow systems reduce side reactions (residence time: 20–30 min at 80°C) .

- Green Chemistry: Solvent-free mechanochemical synthesis reduces waste (e.g., ball-milling with K₂CO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.